molecular formula C9H18N2O2 B3421110 tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate CAS No. 2092453-43-3

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate

Cat. No.: B3421110
CAS No.: 2092453-43-3
M. Wt: 186.25 g/mol
InChI Key: LXXPLHYWFLINDJ-UHFFFAOYSA-N
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Description

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is a solid at room temperature and is often used in various chemical synthesis processes . The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It serves as a building block for the synthesis of biologically active molecules .

Medicine: In medicine, this compound is used in the development of new drugs. Its stability and reactivity make it a suitable candidate for drug design and synthesis .

Industry: Industrially, the compound is used in the production of polymers and other materials. Its versatility allows it to be incorporated into various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo further reactions, resulting in the modification of proteins or other biomolecules . The pathways involved in these reactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(2-methylazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPLHYWFLINDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092453-43-3
Record name tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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